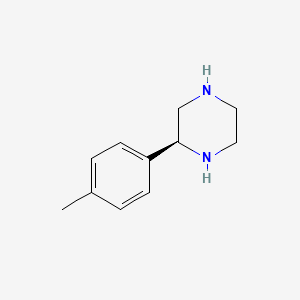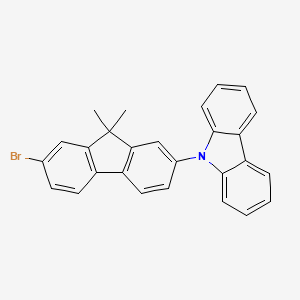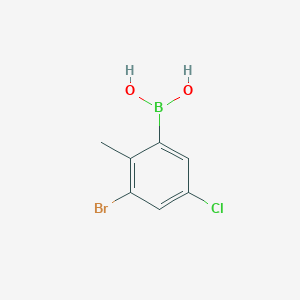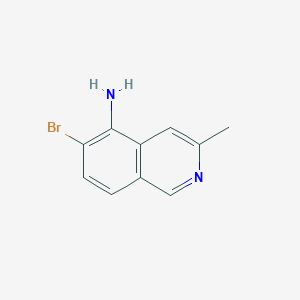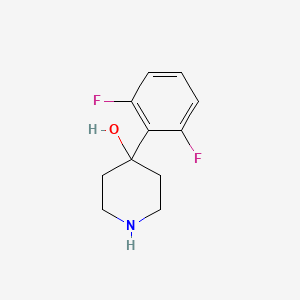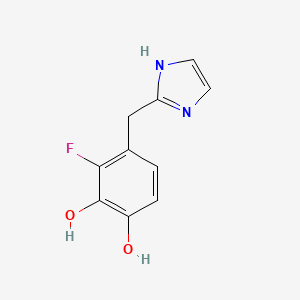
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol is a synthetic organic compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the imidazole ring, a common motif in biologically active molecules, and the fluorinated benzene diol, known for its electronic properties, makes this compound particularly intriguing for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to the Benzene Ring: This step often involves a nucleophilic substitution reaction where the imidazole is attached to a benzyl halide derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Diol: The diol functionality can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or via hydroboration-oxidation of alkenes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, use of more robust catalysts, and optimization of reaction conditions to minimize by-products and purification steps.
化学反応の分析
Types of Reactions
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield quinones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the benzene ring.
科学的研究の応用
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The imidazole ring is a common pharmacophore in many biologically active molecules, making this compound a potential lead in drug discovery.
Industry: Used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol depends on its specific application. In biological systems, the imidazole ring can interact with
特性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
3-fluoro-4-(1H-imidazol-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H9FN2O2/c11-9-6(1-2-7(14)10(9)15)5-8-12-3-4-13-8/h1-4,14-15H,5H2,(H,12,13) |
InChIキー |
PVNPXALUYYRBMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC2=NC=CN2)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)


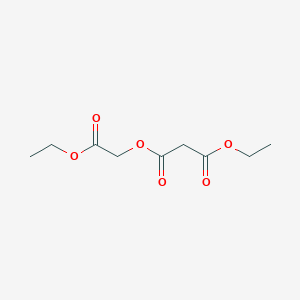
![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
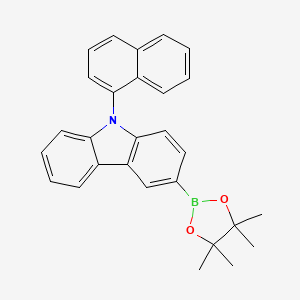
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
